Tricycloquinazoline, 3-ethyl-
Description
Tricycloquinazoline (TCQ, CAS RN: 195-84-6) is a polycyclic aromatic heterocyclic compound with the molecular formula C₂₁H₁₂N₄ and a molecular weight of 320.35 g/mol . It features a fused tricyclic structure with peripheral benzene rings and a central nitrogen-containing nucleus.
The 3-ethyl-TCQ derivative introduces an ethyl group (-CH₂CH₃) at the 3-position of the TCQ scaffold.
Properties
CAS No. |
313-93-9 |
|---|---|
Molecular Formula |
C23H16N4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-ethyl-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2(7),3,5,8,10,12,14,16,18,20,22-dodecaene |
InChI |
InChI=1S/C23H16N4/c1-2-14-11-12-20-17(13-14)23-25-19-10-6-4-8-16(19)21-24-18-9-5-3-7-15(18)22(26-20)27(21)23/h3-13H,2H2,1H3 |
InChI Key |
LEKKQGQZKMSQAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C3C4=CC=CC=C4N=C5N3C2=NC6=CC=CC=C65 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for preparing tricycloquinazoline derivatives involves the nitration of veratraldehyde, followed by reduction to dimethoxy anthranil, which is then trimerized to produce trisubstituted tricycloquinazoline . Another method starts with dichlorotoluene, which is nitrated and oxidized to dichloronitrodiacetoxytoluene. This compound is hydrolyzed to benzaldehyde, partially reduced to anthranil, and finally trimerized to obtain hexachlorotricycloquinazoline .
Industrial Production Methods
Industrial production methods for tricycloquinazoline derivatives typically involve large-scale synthesis using similar routes as described above. The choice of starting materials and reaction conditions can be optimized to improve yield and purity, making the process more cost-effective and scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tricycloquinazoline, 3-ethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple reactive sites on the molecule .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline derivatives, while reduction can produce amine-substituted tricycloquinazolines .
Scientific Research Applications
Tricycloquinazoline, 3-ethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tricycloquinazoline, 3-ethyl- involves its interaction with molecular targets through redox reactions and π–d hybridization. These interactions enable the compound to participate in various chemical processes, such as energy storage and catalysis .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: Substitution at the 2-position (e.g., 2-Me-TCQ) nearly abolishes carcinogenic activity, suggesting steric or electronic hindrance to metabolic activation . In contrast, 3-Me-TCQ retains metabolic rates similar to TCQ, implying minimal disruption to the central nucleus .
- Substituent Size : Ethyl groups introduce greater steric bulk and lipophilicity compared to methyl or bromo substituents. This may alter solubility, bioavailability, and interaction with biological targets.
2.2. Photophysical Behavior
TCQ and its derivatives exhibit unique photophysical properties, particularly in triplet-state dynamics. For example:
- TCQ and 2-Me-TCQ show similar fluorescence and absorption spectra in polar solvents, but 2-Br-TCQ displays distinct triplet-state quenching due to heavy-atom effects .
- 3-Ethyl-TCQ is hypothesized to exhibit redshifted absorption/emission spectra compared to methyl derivatives due to electron-donating effects of the ethyl group. However, experimental confirmation is lacking.
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